molecular formula C17H18ClNO3 B14133283 N-Benzyl-2-chloro-N-(3,4-dimethoxyphenyl)acetamide

N-Benzyl-2-chloro-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B14133283
M. Wt: 319.8 g/mol
InChI Key: DIGRFRZBHFXINK-UHFFFAOYSA-N
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Description

N-Benzyl-2-chloro-N-(3,4-dimethoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a benzyl group, a chloro group, and a dimethoxyphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-chloro-N-(3,4-dimethoxyphenyl)acetamide typically involves the reaction of 3,4-dimethoxyaniline with benzyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of 3,4-dimethoxyaniline attacks the carbonyl carbon of benzyl chloroacetate, leading to the formation of the desired acetamide product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-chloro-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-Benzyl-2-chloro-N-(3,4-dimethoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzyl-2-chloro-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-2-chloro-N-(3,4-dimethoxyphenyl)acetamide is unique due to the presence of the 3,4-dimethoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H18ClNO3

Molecular Weight

319.8 g/mol

IUPAC Name

N-benzyl-2-chloro-N-(3,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C17H18ClNO3/c1-21-15-9-8-14(10-16(15)22-2)19(17(20)11-18)12-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3

InChI Key

DIGRFRZBHFXINK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N(CC2=CC=CC=C2)C(=O)CCl)OC

Origin of Product

United States

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